molecular formula C6H9NO B3379132 (Isocyanatomethyl)cyclobutane CAS No. 152029-23-7

(Isocyanatomethyl)cyclobutane

Cat. No.: B3379132
CAS No.: 152029-23-7
M. Wt: 111.14 g/mol
InChI Key: BNRZOEZQEJCZET-UHFFFAOYSA-N
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Description

(Isocyanatomethyl)cyclobutane is an organic compound with the molecular formula C6H9NO It consists of a cyclobutane ring substituted with an isocyanatomethyl group

Mechanism of Action

Target of Action

(Isocyanatomethyl)cyclobutane is a complex molecule that has been studied for its potential biological activities. Cyclobutane-containing compounds are known to exhibit diverse pharmaceutical activities , suggesting that this compound may interact with a variety of biological targets

Mode of Action

Isocyanides, a group to which this compound belongs, have been reported to inhibit bacterial pathogens by covalently targeting essential metabolic enzymes This suggests that this compound may interact with its targets in a similar manner, leading to changes in their function

Biochemical Pathways

Cyclobutane-containing compounds are known to exhibit diverse biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

One study reported that a cyclobutane isomer exhibited excellent in vitro anti-cancer activity This suggests that this compound may have similar effects

Action Environment

It is known that environmental factors can significantly influence the action of many compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (isocyanatomethyl)cyclobutane typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings. This reaction can be carried out using silyl enol ethers and α,β-unsaturated carbonyl compounds under acid-catalyzed conditions . Another approach involves the intramolecular cyclization of suitable precursors, such as bicyclic acetoxy nitriles, using strong bases like LDA (lithium diisopropylamide) .

Industrial Production Methods

Industrial production of this compound may involve large-scale [2 + 2] cycloaddition reactions using photochemical or thermal methods. The choice of method depends on the desired yield and purity of the product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(Isocyanatomethyl)cyclobutane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions to form ureas or carbamates.

Major Products

    Oxidation: Cyclobutanone derivatives.

    Reduction: Cyclobutylamines.

    Substitution: Ureas and carbamates.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane: A simple four-membered ring without any substituents.

    Cyclobutanone: A cyclobutane ring with a ketone group.

    Cyclobutylamine: A cyclobutane ring with an amine group.

Uniqueness

(Isocyanatomethyl)cyclobutane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for research and industrial applications .

Properties

IUPAC Name

isocyanatomethylcyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-5-7-4-6-2-1-3-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRZOEZQEJCZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152029-23-7
Record name (isocyanatomethyl)cyclobutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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